molecular formula C12H12ClNO2 B8800256 Methyl 3-(5-Chloro-3-indolyl)propanoate

Methyl 3-(5-Chloro-3-indolyl)propanoate

Cat. No.: B8800256
M. Wt: 237.68 g/mol
InChI Key: FJAZNPLDRGFDJW-UHFFFAOYSA-N
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Description

Methyl 3-(5-Chloro-3-indolyl)propanoate is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate typically involves the reaction of 5-chloroindole with propionic acid and methanol. The reaction is usually carried out under acidic conditions to facilitate esterification. The process can be summarized as follows:

    Starting Materials: 5-chloroindole, propionic acid, methanol.

    Reaction Conditions: Acidic catalyst (e.g., sulfuric acid), reflux temperature.

    Procedure: The starting materials are mixed and heated under reflux with the acidic catalyst. The reaction mixture is then cooled, and the product is isolated through filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-Chloro-3-indolyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-Chloro-3-indolyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(5-Chloro-3-indolyl)propanoate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-indole-3-carbaldehyde
  • 5-chloro-1H-indole-3-acetic acid
  • 5-chloro-1H-indole-3-carboxylic acid

Uniqueness

Methyl 3-(5-Chloro-3-indolyl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

methyl 3-(5-chloro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H12ClNO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3

InChI Key

FJAZNPLDRGFDJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a flask, (E)-3-(5-chloro-1H-indol-3-yl)-acrylic acid methyl ester (8, 3.4 g, 0.014 mol) and 10% palladium on carbon were combined and 140 mL of ethyl acetate was added. Vacuum was applied and the flask was back filled with hydrogen, repeated application of vacuum and hydrogen back fill for total of three times. The reaction was capped with a hydrogen filled balloon and the reaction stirred overnight at room temperature. TLC (20% ethyl acetatethexane) indicated absence of starting material and a major new spot. The reaction was filtered through celite and the filter rinsed generously with a total of 250 mL of ethyl acetate. The yellow filtrate solution was roto-evaporated to near dryness, silica was added, and the solvent fully removed. Column chromatography was performed, eluting with 2 to 30% ethyl acetate/hexane, then flushing with 40% ethyl acetate/hexane to provide the desired compound. 1H NMR consistent with structure.
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